3-(4-(5-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one
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Description
3-(4-(5-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one, also known as LY294002, is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K). PI3K is an important signaling molecule involved in regulating cell growth, survival, and metabolism. LY294002 has been widely used in scientific research to study the role of PI3K in various biological processes and diseases.
Scientific Research Applications
Synthesis and Biological Evaluation
Several studies have detailed the synthesis and biological evaluation of compounds related to 3-(4-(5-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one. For instance, the synthesis of substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles demonstrated potential anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017). Additionally, the development of novel thiazolidinone derivatives has shown antimicrobial activity against various bacterial and fungal strains, indicating potential for developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).
Anticancer and Antiproliferative Activities
The anticancer and antiproliferative properties of compounds with a chromen-2-one core have been extensively studied. A selection of new chromeno[2,3-b]pyridines prepared from chromenylacrylonitriles and N-substituted piperazines showed promising anticancer activity against breast cancer cell lines, with one compound demonstrating significant cell growth inhibition, cell cycle arrest in G2/M phase, apoptosis induction, and microtubule destabilization (Oliveira-Pinto, Pontes, Lopes, et al., 2020).
Vasodilatory and Antihypertensive Effects
The discovery of heterocyclic O-sulfates, such as di- and triaminopyrimidine 3-oxides, has unveiled a new family of compounds with potential vasodilatory and antihypertensive effects, indicating a direct mechanism of action for vasodilation (McCall, Aiken, Chidester, Ducharme, & Wendling, 1983).
properties
IUPAC Name |
3-[4-(5-methylpyrimidin-4-yl)piperazine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-13-11-20-12-21-17(13)22-6-8-23(9-7-22)18(24)15-10-14-4-2-3-5-16(14)26-19(15)25/h2-5,10-12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEXCOMDFPPWQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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